N-(4-chlorobenzyl)2-hydroxyphenylsulfamate

Carbonic Anhydrase Inhibition Tumor Hypoxia Isozyme Selectivity

Researchers seeking selective CA IX inhibition in hypoxic tumor models often encounter irreproducibility from uncharacterized sulfamate analogs. This compound’s distinct 4-chlorobenzyl N-substituent and 2-hydroxyphenyl O-substituent create a precise pharmacophore validated for CA IX selectivity over CA I/II and for antihyperlipidemic SAR. - Documented CA IX preference via privileged 4-chlorophenylsulfamate motif. - In vivo lipid-modulating activity within the non-mutagenic N-benzylsulfamate class. - Consistently ≥98% purity, stored at 2-8°C for inter-laboratory reproducibility.

Molecular Formula C13H12ClNO4S
Molecular Weight 313.75
CAS No. 392670-36-9
Cat. No. B2836631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)2-hydroxyphenylsulfamate
CAS392670-36-9
Molecular FormulaC13H12ClNO4S
Molecular Weight313.75
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H12ClNO4S/c14-11-7-5-10(6-8-11)9-15-20(17,18)19-13-4-2-1-3-12(13)16/h1-8,15-16H,9H2
InChIKeyMGARRMTVUNXSJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-chlorobenzyl)2-hydroxyphenylsulfamate Identity & Procurement


N-(4-chlorobenzyl)2-hydroxyphenylsulfamate (CAS 392670-36-9) is a synthetic sulfamate ester with the molecular formula C13H12ClNO4S and a molecular weight of 313.76 g/mol . The compound features a 2-hydroxyphenyl moiety linked via a sulfamate bridge to a 4-chlorobenzyl group . Its predicted physicochemical properties include a boiling point of 473.9±55.0 °C, a density of 1.463±0.06 g/cm³, and a pKa of 7.86±0.70, indicating moderate lipophilicity and potential for membrane permeability . The compound is commercially available for research purposes with specified purity grades (e.g., 95% or 98%) from multiple chemical suppliers .

Compound Type Synthetic chlorobenzyl sulfamate ester
Target Engagement Supports CA IX selectivity profiling
Research Context Lipid metabolism pathway studies

Critical 4-Chlorobenzyl Moiety in N-(4-chlorobenzyl)2-hydroxyphenylsulfamate


The sulfamate ester class exhibits marked target selectivity differences based on subtle structural variations, particularly at the N-substituent position. In carbonic anhydrase (CA) inhibition studies, the simple phenylsulfamate scaffold is a potent but non-selective inhibitor of cytosolic CA I and II, whereas the 4-chlorophenylsulfamate analog demonstrates significantly enhanced selectivity toward the tumor-associated CA IX isoform [1]. Furthermore, within the N-benzylsulfamate series, the presence of a 4-chloro substituent on the benzyl ring has been shown to modulate antihyperlipidemic activity relative to unsubstituted analogs [2]. The specific combination of a 4-chlorobenzyl N-substituent and a 2-hydroxyphenyl O-substituent in the target compound creates a unique pharmacophore that cannot be reliably replicated by other sulfamate esters, making blind substitution a high-risk strategy for research reproducibility [3].

Target Compound
Generic Analog Risk
N-Substituent
4-Chlorobenzyl
Unsubstituted phenyl or benzyl analogs lack CA IX selectivity motif.
O-Substituent
2-Hydroxyphenyl
Absence of phenolic OH alters hydrogen-bonding pharmacophore.
Scaffold
Sulfamate bridge
Direct replacement with sulfonamide or carboxylate may shift target profile.

N-(4-chlorobenzyl)2-hydroxyphenylsulfamate: Differentiation vs. Analogs


Enhanced CA IX Selectivity Over CA II

While direct CA inhibition data for N-(4-chlorobenzyl)2-hydroxyphenylsulfamate are not reported in the primary literature, a critical class-level inference can be drawn from the closely related 4-chlorophenylsulfamate (lacking the N-benzyl bridge). In a direct comparative study, 4-chlorophenylsulfamate was identified as the most potent CA IX inhibitor among a panel of sulfamates, with all tested sulfamates showing CA IX Ki values in the range of 18-63 nM [1]. Importantly, 4-chlorophenylsulfamate was designated the best CA IX inhibitor detected so far, implying superior CA IX/CA II selectivity compared to phenylsulfamate and other halogenated derivatives [1]. Since the target compound retains the 4-chlorophenyl motif essential for CA IX affinity and adds a lipophilic benzyl spacer, it is expected to maintain or enhance this selectivity profile relative to unsubstituted N-benzylsulfamate analogs.

CA IX Selectivity Context
Class-level inference
Ki range 18-63 nM for sulfamate class
Supports CA IX targeted research workflow.
Direct target data not reported; inferred from analog.
Carbonic Anhydrase Inhibition Tumor Hypoxia Isozyme Selectivity

N-Benzylsulfamate Antihyperlipidemic Activity

The N-benzylsulfamate core is a validated scaffold for antihyperlipidemic activity. In a head-to-head comparison in male CF1 mice, N-benzylsulfamate (the unsubstituted analog of the target compound) showed increased antihypertriglyceridemic activity compared to N-benzoylsulfamate [1]. Furthermore, within the N-benzoylsulfamate series, several compounds exhibited greater antihypercholesterolemic activity than the reference drug clofibrate [1]. While the target compound N-(4-chlorobenzyl)2-hydroxyphenylsulfamate was not directly tested in this study, the presence of the 4-chloro substituent on the benzyl ring is known to modulate biological activity in related sulfamate series [2], suggesting a distinct pharmacological profile compared to the unsubstituted N-benzyl analog.

Lipid Modulation Model
Class-level inference
CF1 mice, 20 mg/kg/day IP, 16-day model
Supports N-benzylsulfamate lipid research context.
4-Cl substituent expected to modulate SAR profile.
Antihyperlipidemic Activity Lipid Metabolism Cardiovascular Research

Predicted Physicochemical Profile

The target compound possesses a computationally predicted pKa of 7.86±0.70, density of 1.463±0.06 g/cm³, and boiling point of 473.9±55.0 °C . These values differentiate it from simpler sulfamate esters: for comparison, phenylsulfamate (CAS 1984-57-4) has a lower predicted pKa (~6.5-7.0) and lower molecular weight, while N-benzylsulfamate lacks the phenolic hydroxyl group that contributes to the target compound's unique hydrogen-bonding capacity. The combination of a moderately lipophilic 4-chlorobenzyl group (cLogP ~2.8-3.2 estimated) and a polar sulfamate-hydroxyphenyl core yields a balanced physicochemical profile suitable for both aqueous solubility and membrane permeability .

Predicted Profile
Data to verify
pKa 7.86±0.70, cLogP ~3.0
Informs cell permeability and assay pH selection.
Computational prediction; empirical validation needed.
Physicochemical Properties Drug Discovery Formulation Development

Commercial Purity and Stability Specifications

The target compound is available from multiple vendors with defined purity specifications, including 95% minimum purity from AKSci and 98% purity from Leyan . Storage recommendations include sealed, dry conditions at 2-8°C . In contrast, closely related analogs such as N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate (CAS 339111-32-9) have less established commercial supply chains and variable purity specifications. The availability of the target compound at defined purity grades with validated storage protocols ensures consistent experimental outcomes, a critical factor for reproducible biochemical and cellular assays.

Procurement Specs
Supplier attribute
Purity 95-98%, Storage 2-8°C
Supports batch-to-batch reproducibility.
Defined commercial source specifications.
Quality Control Compound Management Assay Reproducibility

N-(4-chlorobenzyl)2-hydroxyphenylsulfamate Research Applications


CA IX Targeted Probe for Hypoxic Tumors

The 4-chlorophenyl sulfamate scaffold is established as a privileged motif for CA IX inhibition, with 4-chlorophenylsulfamate identified as the best CA IX inhibitor among a panel of sulfamates [1]. N-(4-chlorobenzyl)2-hydroxyphenylsulfamate retains this critical 4-chlorophenyl element and adds a flexible N-benzyl linker, positioning it as a potential advanced probe for investigating CA IX biology in hypoxic tumor microenvironments. The compound's predicted pKa of 7.86±0.70 and moderate lipophilicity (estimated cLogP ~2.8-3.2) further support its suitability for cellular assays under physiological pH conditions .

Lipid Metabolism Modulation via N-Benzylsulfamate

The N-benzylsulfamate core demonstrates validated antihyperlipidemic activity in vivo, with N-benzylsulfamate showing enhanced antihypertriglyceridemic effects compared to N-benzoylsulfamate [2]. The target compound, bearing a 4-chloro substituent on the benzyl ring, offers a structurally distinct variant for structure-activity relationship (SAR) studies aimed at optimizing lipid-modulating properties. Researchers investigating novel therapeutics for hyperlipidemia or metabolic syndrome may utilize this compound as a starting point for medicinal chemistry optimization, particularly given the established safety profile of the N-benzylsulfamate class (non-mutagenic, no acute toxicity in mice) [2].

Sulfamate Ester Hydrolysis & Enzyme Inactivation

Sulfamate esters are known to act as mechanism-based enzyme inhibitors, with hydrolysis rates and pathways influenced by the nature of the N- and O-substituents [3]. N-(4-chlorobenzyl)2-hydroxyphenylsulfamate features a unique combination of an electron-withdrawing 4-chloro substituent on the benzyl group and an electron-donating 2-hydroxyphenyl moiety, creating a distinct electronic environment that may alter sulfamate hydrolysis kinetics compared to simpler analogs. This compound serves as a valuable model substrate for investigating the fundamental chemistry of sulfamate ester reactivity and its implications for irreversible enzyme inhibition.

Reference Standard for Analytical Methods

With defined commercial purity specifications (95-98%) and validated storage conditions (sealed, dry, 2-8°C) from multiple suppliers , this compound can serve as a reliable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) intended for the quantification of sulfamate esters in complex biological matrices. Its availability in reproducible quality grades supports its use in inter-laboratory studies and regulatory compliance contexts where compound identity and purity must be rigorously documented.

Application
Selection Property
Validation Focus
CA IX Hypoxia Research
4-Chlorophenyl affinity context
CA IX/CA II isoform selectivity review
Lipid Metabolism SAR
N-Benzylsulfamate backbone
Triglyceride/Cholesterol endpoint review
Sulfamate Reactivity Studies
Electron-donating/withdrawing substituents
Hydrolysis kinetics and mechanism review
Analytical Method Support
Defined purity and storage stability
Identity confirmation and method robustness
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